3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one

KCNQ2 Kv7.2 potassium channel

3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one (CAS 676584-94-4) is a synthetic heterocyclic compound that covalently links a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety to a 2H-chromen-2-one (coumarin) core via a carbonyl bridge. The compound has been characterized as an antagonist of the human potassium voltage-gated channel KCNQ2 (Kv7.2) in automated patch-clamp assays.

Molecular Formula C20H16FNO3
Molecular Weight 337.35
CAS No. 676584-94-4
Cat. No. B2434633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one
CAS676584-94-4
Molecular FormulaC20H16FNO3
Molecular Weight337.35
Structural Identifiers
SMILESCC1CCC2=C(N1C(=O)C3=CC4=CC=CC=C4OC3=O)C=CC(=C2)F
InChIInChI=1S/C20H16FNO3/c1-12-6-7-13-10-15(21)8-9-17(13)22(12)19(23)16-11-14-4-2-3-5-18(14)25-20(16)24/h2-5,8-12H,6-7H2,1H3
InChIKeyMMLYLYANGAAMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one (CAS 676584-94-4): A Procurable KCNQ2 Antagonist with a Distinct Fluorinated Tetrahydroquinoline–Coumarin Scaffold


3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one (CAS 676584-94-4) is a synthetic heterocyclic compound that covalently links a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety to a 2H-chromen-2-one (coumarin) core via a carbonyl bridge [1]. The compound has been characterized as an antagonist of the human potassium voltage-gated channel KCNQ2 (Kv7.2) in automated patch-clamp assays [2]. With a molecular formula of C₂₀H₁₆FNO₃ and a molecular weight of 337.35 g/mol, it is available from multiple chemical suppliers for research use .

Why Generic Substitution Fails for CAS 676584-94-4: Non-Interchangeable Scaffolds, Isoform Selectivity, and Isomeric Functional Divergence


The compound CAS 676584-94-4 cannot be replaced by generic in-class analogs for three evidence-backed reasons. First, its unique tetrahydroquinoline–coumarin hybrid scaffold is absent from common KCNQ channel modulators such as retigabine or ML213, meaning that generic KCNQ-targeting compounds do not recapitulate its specific pharmacophore [1]. Second, the compound exhibits measurable selectivity between closely related KCNQ subtypes (KCNQ2 IC₅₀ = 70 nM versus KCNQ2/Q3 IC₅₀ = 120 nM), a differentiation that would be lost if a non-selective KCNQ ligand were substituted [1]. Third, a structural isomer with the identical molecular formula (C₂₀H₁₆FNO₃) but a biphenyl–salicylic acid scaffold (BH400) possesses entirely divergent pharmacology—acting as a dual PPARα agonist/STING inhibitor rather than a KCNQ2 antagonist—demonstrating that even isomeric substitution destroys the desired activity profile [2]. Therefore, procurement of the exact CAS number is mandatory for reproducing published biological observations.

Quantitative Differentiation Evidence for CAS 676584-94-4: Head-to-Head KCNQ Isoform Selectivity, CYP Off-Target Profiling, and Scaffold-Level Comparator Data


KCNQ2 Homomeric Channel Selectivity vs. KCNQ2/Q3 Heteromeric Channels

In a direct head-to-head electrophysiological comparison, the target compound displayed a 1.7-fold preference for KCNQ2 homomeric channels (IC₅₀ = 70 nM) over KCNQ2/Q3 heteromeric channels (IC₅₀ = 120 nM) when tested in CHO cells using an automated patch-clamp platform with a 3-minute incubation [1]. This isoform selectivity profile is quantitatively distinct from non-selective KCNQ modulators and represents a measurable differentiation parameter that may influence tissue-specific pharmacological outcomes, as KCNQ2 homomers and KCNQ2/Q3 heteromers exhibit different expression patterns in the central and peripheral nervous systems.

KCNQ2 Kv7.2 potassium channel antagonist isoform selectivity automated patch clamp

Negligible CYP2D6 Inhibition Supports Favorable Drug–Drug Interaction Liability Profile vs. Polypharmacological Isomers

The target compound was evaluated for inhibition of human cytochrome P450 2D6 (CYP2D6) and displayed an IC₅₀ of 19,900 nM (19.9 μM) [1]. In contrast, its structural isomer BH400 (identical molecular formula C₂₀H₁₆FNO₃, but a biphenyl–salicylic acid scaffold) acts as a dual PPARα agonist (EC₅₀ = 1.2 μM) and STING inhibitor (IC₅₀ = 8.1 μM) with demonstrable polypharmacology in microglial and photoreceptor cell models [2]. The CYP2D6 IC₅₀ of ~20 μM for the target compound indicates minimal inhibition of this major drug-metabolizing enzyme, whereas BH400's engagement of multiple pharmacological targets inherently carries a broader off-target interaction potential.

CYP2D6 drug-drug interaction off-target liver metabolism selectivity

Structural Isomer with Identical Molecular Formula Exhibits Completely Divergent Pharmacology

A structural isomer of the target compound, designated BH400, shares the identical molecular formula C₂₀H₁₆FNO₃ and molecular weight 337.35 g/mol but possesses a fundamentally different chemical scaffold . While CAS 676584-94-4 is a tetrahydroquinoline–carbonyl–chromen-2-one hybrid, BH400 is 5-(((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)amino)-2-hydroxybenzoic acid—a biphenyl–salicylic acid derivative . Pharmacologically, CAS 676584-94-4 antagonizes KCNQ2 (IC₅₀ = 70 nM) with negligible CYP2D6 inhibition [1], whereas BH400 agonizes PPARα (EC₅₀ = 1.2 μM) and inhibits STING (IC₅₀ = 8.1 μM) [2]. This demonstrates that isomeric substitution of the core scaffold abolishes KCNQ2 activity and redirects the pharmacology entirely to unrelated targets.

structural isomer molecular formula scaffold hopping pharmacophore target selectivity

Coumarin Core as a Privileged Neurotargeting Scaffold: Class-Level Inhibitory Potential Against Human Cholinesterases and Monoamine Oxidases

The chromen-2-one (coumarin) core embedded in CAS 676584-94-4 belongs to a compound class with established inhibitory activity against multiple human neurological enzymes. A structurally related chromenone derivative demonstrated potent inhibition of human acetylcholinesterase (AChE, IC₅₀ = 0.53 μM), butyrylcholinesterase (BChE, IC₅₀ = 1.69 μM), monoamine oxidase B (MAO-B, IC₅₀ = 0.078 μM), and monoamine oxidase A (MAO-A, IC₅₀ = 0.145 μM) [1]. While this data is from a different chromenone derivative and cannot be directly extrapolated to CAS 676584-94-4, it provides class-level evidence that the coumarin pharmacophore possesses intrinsic neurotargeting capacity, complementing the KCNQ2 activity conferred by the tetrahydroquinoline moiety. Compounds lacking the coumarin core (such as simple tetrahydroquinolines) would not benefit from this dual pharmacophore advantage.

coumarin chromenone neurotargeting cholinesterase monoamine oxidase multitarget

High-Confidence Research Application Scenarios for CAS 676584-94-4 Based on Quantitative Differentiation Evidence


KCNQ2 Subtype-Selective Electrophysiology Probe in Neuronal Excitability Studies

The compound's 1.7-fold selectivity for KCNQ2 homomeric channels (IC₅₀ = 70 nM) over KCNQ2/Q3 heteromers (IC₅₀ = 120 nM) makes it a useful pharmacological tool for dissecting the relative contributions of KCNQ2 homomers versus KCNQ2/Q3 heteromers to M-current physiology in neuronal preparations [1]. Unlike the pan-KCNQ activator retigabine or the non-selective KCNQ inhibitor XE991, CAS 676584-94-4 provides a measurable selectivity window that can be exploited in patch-clamp electrophysiology experiments where channel subtype identity matters.

Clean Tool Compound for In Vivo Studies Requiring Minimal CYP-Mediated Drug–Drug Interaction Risk

With a CYP2D6 IC₅₀ of 19.9 μM—well above the typical 10 μM threshold for significant drug–drug interaction concern—this compound is well-suited as a control or reference agent in in vivo pharmacokinetic or pharmacodynamic studies where co-administered CYP2D6 substrates are part of the experimental design [1]. Its favorable CYP profile contrasts with more promiscuous chemotypes, reducing the likelihood of confounding metabolic interactions.

Negative Control or Comparator in PPARα/STING Dual Modulator Screening Campaigns

Because the structural isomer BH400 (identical formula C₂₀H₁₆FNO₃) is a confirmed dual PPARα/STING modulator while CAS 676584-94-4 is a KCNQ2 antagonist with no reported PPARα or STING activity, the target compound can serve as a well-characterized negative control in high-throughput screens seeking to identify novel PPARα or STING ligands [2]. Its identical molecular weight and elemental composition eliminate concerns about nonspecific assay interference based on physicochemical properties alone, making it a rigorous specificity control.

Dual-Pharmacophore Starting Point for KCNQ2-Targeted Neurotherapeutic Lead Optimization

The compound uniquely combines a KCNQ2-antagonist tetrahydroquinoline moiety with a coumarin core that, as a compound class, has demonstrated potent inhibition of human cholinesterases and monoamine oxidases [3]. While the target compound's own activity against these neuroenzymes has not been directly reported, medicinal chemistry teams can use CAS 676584-94-4 as a scaffold for structure–activity relationship (SAR) exploration, aiming to optimize both KCNQ2 potency and neuroenzyme inhibition within a single chemical entity.

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